molecular formula C4H11LiSi B167594 (Trimethylsilyl)methyllithium CAS No. 1822-00-0

(Trimethylsilyl)methyllithium

Cat. No.: B167594
CAS No.: 1822-00-0
M. Wt: 94.2 g/mol
InChI Key: KVWLUDFGXDFFON-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyllithium is an organolithium compound and an organosilicon compound with the empirical formula LiCH₂Si(CH₃)₃. It is known for its high reactivity and is widely used in organic synthesis and organometallic chemistry. This compound is highly flammable and reacts violently with water, making it a compound that requires careful handling .

Mechanism of Action

Target of Action

(Trimethylsilyl)methyllithium, often abbreviated as LiCH2TMS, is an organolithium compound and an organosilicon compound . It is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . These ligands are the primary targets of this compound, and they play a crucial role in the formation of various organometallic complexes .

Mode of Action

This compound interacts with its targets, the (trimethylsilyl)methyl ligands, through a process called salt metathesis involving metal chlorides . This interaction results in the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes enjoy stability due to their steric bulk and resistance to beta-hydride elimination .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of organometallic complexes. These complexes are formed through the interaction of this compound with (trimethylsilyl)methyl ligands . The downstream effects of these pathways include the production of organometallic complexes that are useful in various chemical reactions and processes .

Pharmacokinetics

As an organolithium compound, this compound is highly reactive and is usually handled and stored in solution form .

Result of Action

The result of the action of this compound is the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes are stable and resistant to beta-hydride elimination, making them useful in various chemical reactions and processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is highly reactive and can react violently with water . Therefore, it must be handled and stored under conditions that prevent exposure to moisture . Additionally, it is usually used in solution form, and the choice of solvent can influence its reactivity and the stability of the resulting organometallic complexes .

Preparation Methods

(Trimethylsilyl)methyllithium is typically prepared by the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction proceeds as follows: [ (CH₃)₃SiCH₂Cl + BuLi \rightarrow (CH₃)₃SiCH₂Li + BuCl ] This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product.

Chemical Reactions Analysis

(Trimethylsilyl)methyllithium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds, cyclosiloxanes, and various metal chlorides. The major products formed from these reactions are alcohols, polymers, and alkylated metal complexes.

Scientific Research Applications

(Trimethylsilyl)methyllithium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and in the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active compounds and intermediates.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

(Trimethylsilyl)methyllithium is similar to other organolithium compounds such as methyllithium and bisthis compound. it is unique in its ability to stabilize reactive intermediates due to the presence of the trimethylsilyl group. This makes it more versatile in certain synthetic applications .

Similar Compounds

Properties

IUPAC Name

lithium;methanidyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWLUDFGXDFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[Si](C)(C)[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11LiSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392901
Record name (Trimethylsilyl)methyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-00-0
Record name (Trimethylsilyl)methyllithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lithium;methanidyl(trimethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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